molecular formula C21H16N2O3 B11304804 7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

Cat. No.: B11304804
M. Wt: 344.4 g/mol
InChI Key: MNZLNDLIWJIQJG-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinoline moiety: This step might involve coupling reactions such as amide bond formation using reagents like EDCI or DCC.

    Methylation: Introduction of methyl groups at the 7 and 8 positions can be done using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially at the methyl groups or the chromene core.

    Reduction: Reduction reactions might target the carbonyl group in the chromene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and have similar biological activities.

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide lies in its specific substitution pattern, which might confer unique biological activities or improved pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-quinolin-8-ylchromene-2-carboxamide

InChI

InChI=1S/C21H16N2O3/c1-12-8-9-15-17(24)11-18(26-20(15)13(12)2)21(25)23-16-7-3-5-14-6-4-10-22-19(14)16/h3-11H,1-2H3,(H,23,25)

InChI Key

MNZLNDLIWJIQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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